![molecular formula C9H14Cl2N2 B2579799 N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride CAS No. 2344680-44-8](/img/structure/B2579799.png)
N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride
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Overview
Description
N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride (commonly known as CYCLOPAMINE) is a naturally occurring steroidal alkaloid that was first isolated from the plant Veratrum californicum in the 1960s. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. Since its discovery, CYCLOPAMINE has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, stem cell research, and developmental biology.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
Research on compounds similar to "N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride" includes the study of intramolecular hydrogen bonding and tautomerism in Schiff bases, highlighting the importance of these properties in understanding the behavior of organic compounds in various solvents and conditions. The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine showcases the tautomeric equilibrium between phenol-imine and keto-amine forms, indicating the versatile chemical behavior of related compounds (Nazır et al., 2000).
Synthesis of Fused Heteroaromatics
Another application area involves the synthesis of fused heteroaromatics, such as imidazo-diazines and imidazo-pyridines, using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This method provides a direct route to a variety of heteroaromatic compounds from pyridinium N-(heteroaryl)aminides, demonstrating the potential of these types of compounds in synthetic organic chemistry (Garzón & Davies, 2014).
Electronic Properties and Interaction Landscapes
The electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been probed, providing insights into the structural and electronic configurations of related compounds. Such studies are crucial for designing materials with specific optical, electronic, or catalytic properties (Gallagher et al., 2022).
Antidepressant and Nootropic Agents
Compounds with the pyridine moiety have also been explored for their potential as antidepressant and nootropic agents. The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides indicate the relevance of pyridine derivatives in medicinal chemistry for developing new therapeutic agents (Thomas et al., 2016).
Mechanism of Action
Target of Action
The compound “N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride” contains a pyridine ring and a cyclopropane ring, both of which are common structures in many bioactive compounds. The pyridine ring, in particular, is known to interact with various biological targets due to its ability to participate in pi stacking interactions and hydrogen bonding .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
N-methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9(4-5-9)8-3-2-6-11-7-8;;/h2-3,6-7,10H,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHJOISPONAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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